

Technical Application Note: High-Purity Synthesis of 2-Hydroxy-N-(2- methoxyethyl)propanamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	2-hydroxy-N-(2-methoxyethyl)propanamide
CAS No.:	855634-55-8
Cat. No.:	B2962239

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Executive Summary

This guide details the laboratory-scale synthesis of **2-hydroxy-N-(2-methoxyethyl)propanamide** (also known as N-(2-methoxyethyl)lactamide). This molecule acts as a polar aprotic solvent mimic and a key intermediate in the synthesis of cryoprotectants and pharmaceutical solubilizers.

Two protocols are presented based on "Green Chemistry" principles:

- Method A (Standard): Aminolysis of Ethyl Lactate (Scalable, uses commodity reagents).
- Method B (High Efficiency): Ring-opening of L-Lactide (100% atom economy, solvent-free).

Target Molecule Profile:

- IUPAC Name: **2-hydroxy-N-(2-methoxyethyl)propanamide**
- CAS: 5422-34-4 (Generic for isomer mix), Specific stereoisomers vary.
- Molecular Formula:

- MW: 147.17 g/mol
- Physical State: Viscous, colorless to pale yellow liquid.
- Solubility: Highly water-soluble; miscible with ethanol, chloroform.

Safety & Handling (Critical)

2-Methoxyethylamine (Reagent) is the primary hazard in this protocol.

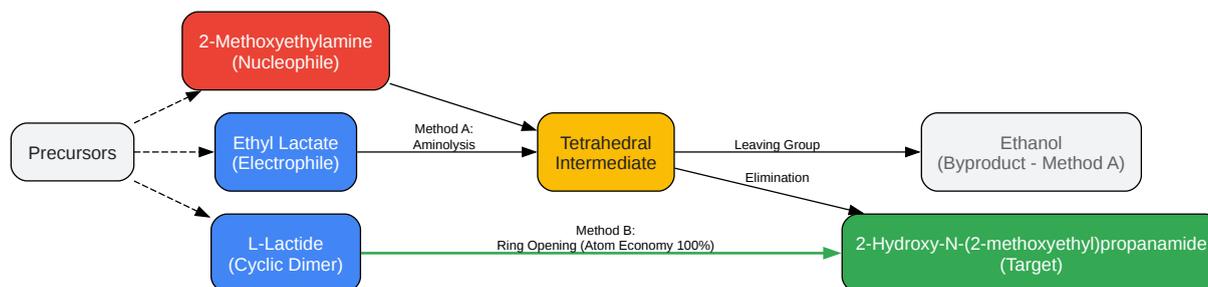
- Hazards: Highly Flammable (Flash point: 12°C), Corrosive (Skin Corr. 1B), and Reprotoxic (May damage fertility or the unborn child).
- Controls: All operations involving the amine must be performed in a functioning fume hood. Double-gloving (Nitrile/Neoprene) is required.
- Waste: Amine waste must be segregated from general organic waste due to potential nitrosamine formation if mixed with nitrosating agents.

Retrosynthetic Analysis & Mechanism

The synthesis relies on Nucleophilic Acyl Substitution. The methoxyethylamine acts as a nucleophile attacking the carbonyl carbon of the lactate derivative.

Mechanism Visualization

The following diagram illustrates the reaction pathway for Method A (Ethyl Lactate) and Method B (Lactide).



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Caption: Mechanistic pathways for the synthesis. Method A proceeds via ethanol elimination; Method B via ring-opening addition.

Experimental Protocols

Method A: Thermal Aminolysis of Ethyl Lactate

Rationale: This method utilizes cheap, readily available starting materials. The equilibrium is driven by the removal of ethanol.

Reagents & Equipment

Component	Equivalents	Amount (Example)	Notes
Ethyl (S)-(-)-lactate	1.0 eq	11.8 g (100 mmol)	Use (S)-enantiomer for chiral product.
2-Methoxyethylamine	1.2 eq	9.0 g (120 mmol)	Slight excess drives reaction.
Solvent	None	Neat	Can use MeOH if volume is needed.
Apparatus	-	-	Round-bottom flask, Reflux condenser, Distillation head.

Step-by-Step Procedure

- Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.
- Addition: Charge the RBF with Ethyl Lactate (1.0 eq). Place in an ice-water bath.
- Amine Addition: Add 2-Methoxyethylamine (1.2 eq) dropwise over 10 minutes. Exothermic reaction.
- Reaction: Remove ice bath. Attach a reflux condenser. Heat the mixture to 70°C for 12–16 hours.
 - Checkpoint: Monitor by TLC (10% MeOH in DCM). The ester spot () should disappear; the amide product is much more polar ().
- Ethanol Removal: Replace the reflux condenser with a short-path distillation head. Increase bath temperature to 90°C to distill off the ethanol byproduct and excess amine.
- Purification: The residue is the crude product. Proceed to Section 5: Purification.

Method B: Ring-Opening of L-Lactide (High Efficiency)

Rationale: Ideal for high-purity applications. No small molecule byproducts are formed, simplifying workup.

Reagents & Equipment

Component	Equivalents	Amount (Example)	Notes
L-Lactide	1.0 eq	14.4 g (100 mmol)	Recrystallize from toluene if old.
2-Methoxyethylamine	2.05 eq	15.4 g (205 mmol)	Lactide has 2 acyl sites.
DCM (Dichloromethane)	Solvent	50 mL	Keeps lactide in solution.

Step-by-Step Procedure

- Dissolution: Dissolve L-Lactide (100 mmol) in dry DCM (50 mL) in a 250 mL RBF under Nitrogen atmosphere.
- Addition: Cool to 0°C. Add 2-Methoxyethylamine (205 mmol) dropwise.
- Reaction: Allow to warm to room temperature (RT). Stir for 4–6 hours.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The amine attacks the lactide carbonyls, opening the ring to form two equivalents of the lactamide.
- Workup: Evaporate the DCM and slight excess amine on a rotary evaporator.
- Purification: Proceed to Section 5: Purification.

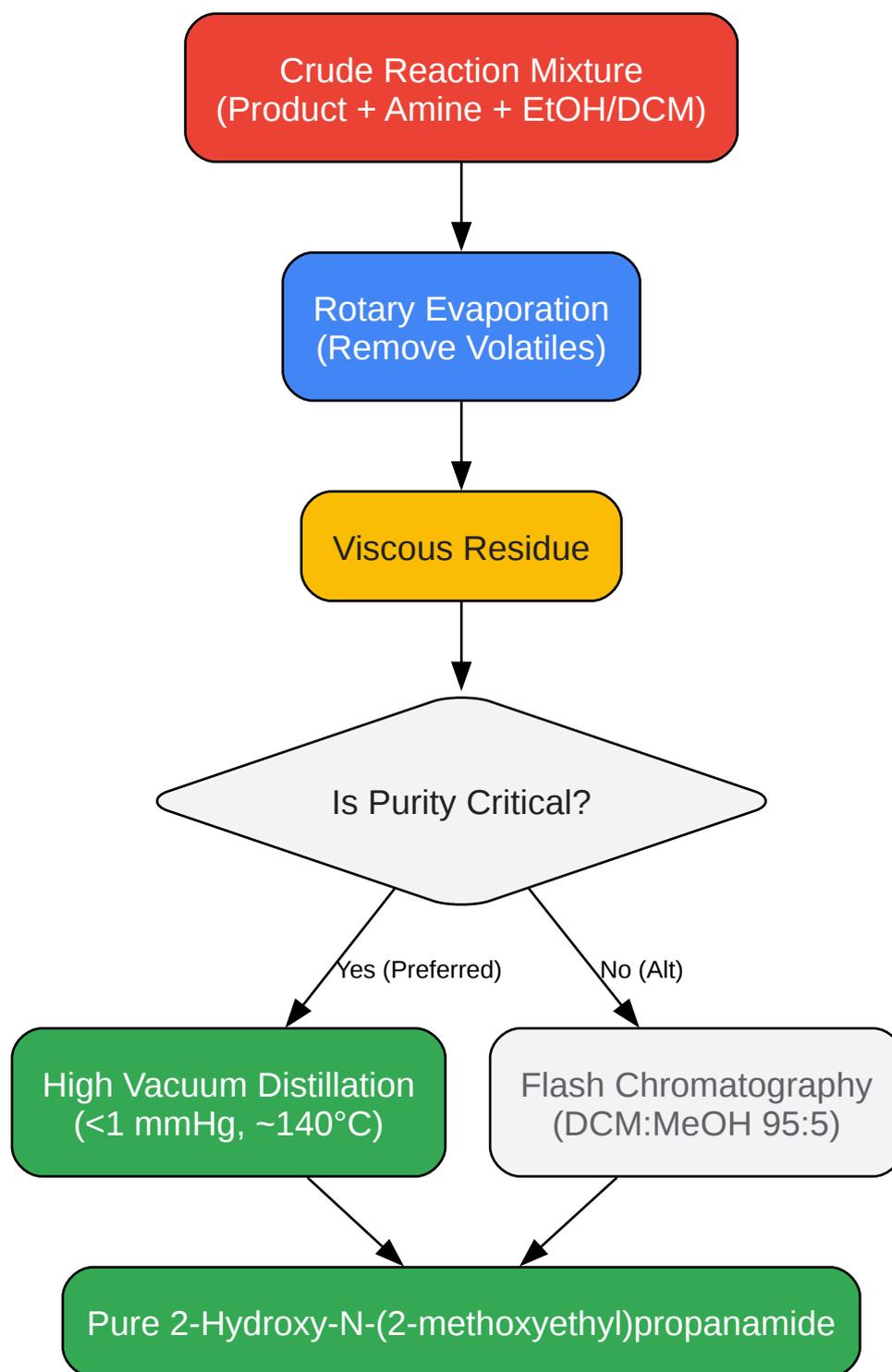
Purification Strategy (The "Water Trap")

Critical Warning: The product is highly water-soluble. Standard aqueous workups (washing with water/brine) will result in massive product loss.

Recommended Method: High-Vacuum Distillation The product has a high boiling point. Simple distillation will cause decomposition/discoloration.

- Apparatus: Kugelrohr distillation setup or Short-path vacuum distillation.
- Vacuum: High vacuum required (< 1 mmHg / < 1 mbar).
- Procedure:
 - Fraction 1 (F1): Distill up to 60°C (bath) to remove trace amine/solvent.
 - Fraction 2 (Product): Collect the main fraction.
 - Expected bp: ~130–140°C at 0.5 mmHg (Estimate).
 - Note: If using a Kugelrohr, set oven to 150°C–160°C.
- Result: A viscous, clear oil.

Purification Workflow Diagram



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Caption: Purification logic flow. Vacuum distillation is preferred over chromatography due to the product's high polarity.

Characterization & Validation

Confirm identity using NMR and IR.

Technique	Expected Signal	Assignment
1H-NMR (CDCl ₃)	1.40 (d, 3H)	of lactate group
3.35 (s, 3H)	(Methoxy group)	
3.40–3.60 (m, 4H)	Ethylene bridge ()	
4.20 (q, 1H)	(Methine)	
7.0–7.5 (br s, 1H)	(Amide proton)	
IR (Neat)	3300–3400 cm ⁻¹	O-H and N-H stretch (Broad)
1640–1660 cm ⁻¹	C=O[1] (Amide I band)	
1540 cm ⁻¹	N-H bend (Amide II band)	

Self-Validation Check:

- If the doublet at 1.40 ppm is split or complex, racemization may have occurred (check optical rotation).
- If a triplet appears at 1.2, residual ethanol is present (run high vac longer).

References

- Organic Syntheses. "Lactamide." Org.[5][6][7] Synth.1943, Coll. Vol. 2, 328. (Foundational protocol for lactamide synthesis via aminolysis).

- PubChem. "N-(2-Hydroxyethyl)lactamide (Compound Summary)." National Library of Medicine. (Structural analog data and physical properties).
- GuideChem. "N-(2-Hydroxyethyl)lactamide Properties." (Boiling point and density reference data).
- TCI Chemicals. "Safety Data Sheet: 2-Methoxyethylamine." (Safety and handling data).
- BenchChem. "Application Notes and Protocols for the Laboratory Synthesis of Lactamide." (General aminolysis protocols).

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Sources

- [1. FR2809395B1 - LACTAM PURIFICATION PROCESS - Google Patents \[patents.google.com\]](#)
- [2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps \[chemistrysteps.com\]](#)
- [3. store.apolloscientific.co.uk \[store.apolloscientific.co.uk\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [6. youtube.com \[youtube.com\]](#)
- [7. alfresco-static-files.s3.amazonaws.com \[alfresco-static-files.s3.amazonaws.com\]](#)
- To cite this document: BenchChem. [Technical Application Note: High-Purity Synthesis of 2-Hydroxy-N-(2-methoxyethyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2962239#laboratory-synthesis-protocol-for-2-hydroxy-n-2-methoxyethyl-propanamide>]

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